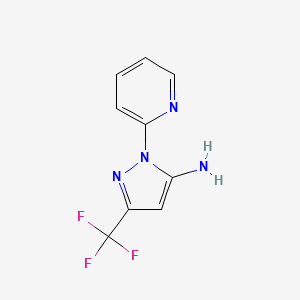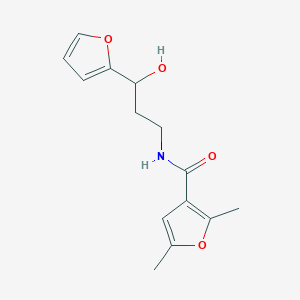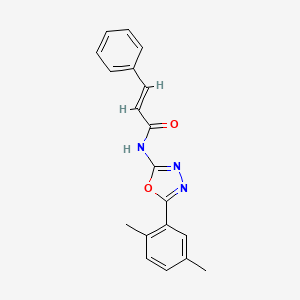
N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is synthesized through a series of chemical reactions and has been found to possess unique biochemical and physiological effects.
作用机制
The mechanism of action of N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide is not fully understood. However, it has been suggested that the compound may exert its effects through the inhibition of certain enzymes or by interfering with the signaling pathways involved in various cellular processes.
Biochemical and Physiological Effects:
N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide has been found to have various biochemical and physiological effects. The compound has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. It has also been found to have anti-cancer properties by inducing apoptosis in cancer cells. Additionally, N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide has been found to possess anti-bacterial properties by inhibiting the growth of certain bacterial strains.
实验室实验的优点和局限性
One of the advantages of using N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide in lab experiments is its unique biochemical and physiological effects. The compound has been found to possess properties that are not found in other compounds, making it a valuable tool for studying various biological processes. However, one of the limitations of using N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide in lab experiments is its potential toxicity. The compound may have adverse effects on certain cell types and caution should be taken when using it in experiments.
未来方向
There are several future directions for the study of N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide. One direction is to further investigate its potential use as a fluorescent probe for detecting metal ions in biological systems. Another direction is to study its potential use in combination with other compounds for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide and its potential applications in various fields of scientific research.
In conclusion, N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide is a chemical compound that has potential applications in various fields of scientific research. The compound is synthesized through a series of chemical reactions and has been found to possess unique biochemical and physiological effects. Further research is needed to fully understand the mechanism of action of N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide and its potential applications in various fields of scientific research.
合成方法
The synthesis of N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide involves a series of chemical reactions. The first step involves the reaction of 2,5-dimethylphenyl hydrazine with cinnamaldehyde to form 5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-amine. The second step involves the reaction of the oxadiazole amine with acetyl chloride to form N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)acetamide. The final step involves the reaction of N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)acetamide with cinnamoyl chloride to form N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide.
科学研究应用
N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide has been found to have potential applications in various fields of scientific research. The compound has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems.
属性
IUPAC Name |
(E)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-13-8-9-14(2)16(12-13)18-21-22-19(24-18)20-17(23)11-10-15-6-4-3-5-7-15/h3-12H,1-2H3,(H,20,22,23)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNZTNMXQYBSLS-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9H-Fluoren-9-ylmethyl N-(1-amino-7-oxaspiro[3.5]nonan-3-yl)carbamate;hydrochloride](/img/structure/B2448952.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2448955.png)
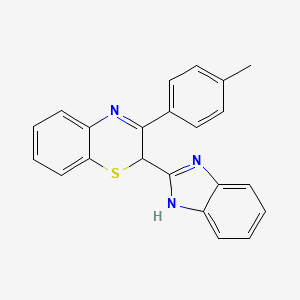
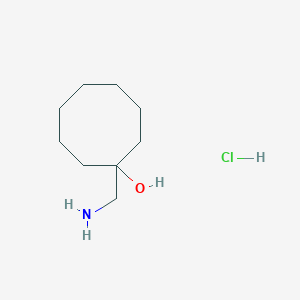
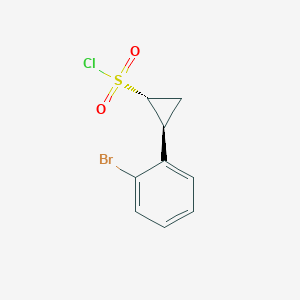
![methyl 6-(4-methoxyphenyl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carboxylate](/img/structure/B2448960.png)
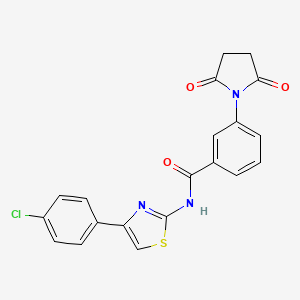
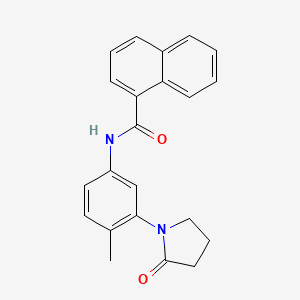
![N-(3,5-dimethylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2448964.png)
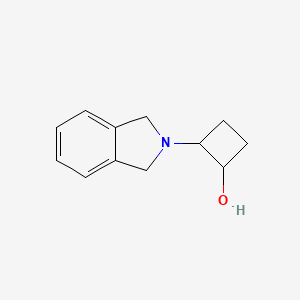
![{[4-(Bromomethyl)phenyl]methoxy}(tert-butyl)dimethylsilane](/img/structure/B2448970.png)
